molecular formula C8H8N2O4 B13119463 Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate

Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B13119463
M. Wt: 196.16 g/mol
InChI Key: YKTYCJUXRJVQKV-UHFFFAOYSA-N
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Description

Methyl6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound that features a unique structure combining a pyrimidine ring with a dioxane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate typically involves the cyclization of 4,5-dihydroxy-2-methyl-pyrimidine followed by dibromination and oxidation of the methyl group. This process leads to the formation of 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxaldehyde, which can undergo various chemical transformations to yield the desired compound .

Industrial Production Methods

These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the dioxane and pyrimidine rings .

Scientific Research Applications

Methyl6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its effects on rapidly dividing cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate is unique due to its combination of a dioxane moiety with a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate

InChI

InChI=1S/C8H8N2O4/c1-12-8(11)6-9-4-5-7(10-6)14-3-2-13-5/h4H,2-3H2,1H3

InChI Key

YKTYCJUXRJVQKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=N1)OCCO2

Origin of Product

United States

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